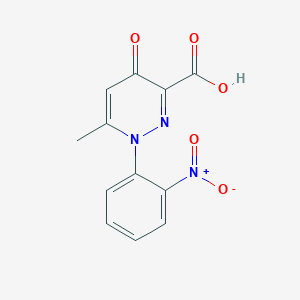

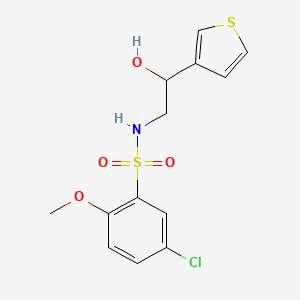

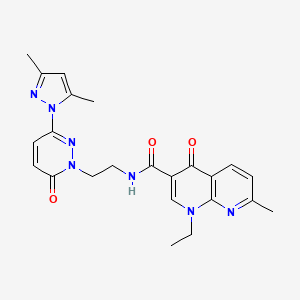

5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide, also known as TAK-659, is a sulfonamide-based inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and progression of several B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Applications De Recherche Scientifique

Gene Expression and Antitumor Activity

Compounds from sulfonamide libraries, including variants similar to 5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide, have been evaluated in antitumor screens, revealing potent cell cycle inhibitors that have advanced to clinical trials. These compounds, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, disrupt tubulin polymerization or cause decreases in the S phase fraction in various cancer cell lines. High-density oligonucleotide microarray analysis has been used to characterize antitumor sulfonamides based on gene expression changes, illuminating drug-sensitive cellular pathways and essential pharmacophore structures (Owa et al., 2002).

Antimicrobial Activity

A series of novel sulfonamides, including compounds with scaffolds similar to 5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide, have been designed, synthesized, and characterized for their antimicrobial activity. These compounds have shown efficacy against various strains including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium kansasii, highlighting their potential in addressing drug-resistant bacterial infections (Krátký et al., 2012).

Enzyme Inhibition and In Silico Studies

Recent research has involved the synthesis and evaluation of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for their enzyme inhibition potential, targeting acetylcholinesterase (AChE) and α-glucosidase. These studies, which include in silico analyses, highlight the therapeutic potential of these compounds in treating conditions such as Alzheimer's disease and diabetes due to their significant inhibitory effects (Riaz, 2020).

Propriétés

IUPAC Name |

5-chloro-N-(2-hydroxy-2-thiophen-3-ylethyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4S2/c1-19-12-3-2-10(14)6-13(12)21(17,18)15-7-11(16)9-4-5-20-8-9/h2-6,8,11,15-16H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQQNWZAOSGIOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2364660.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2364662.png)

![N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2364663.png)

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2364665.png)

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid](/img/structure/B2364668.png)

![2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2364672.png)

![2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364678.png)

![5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364680.png)